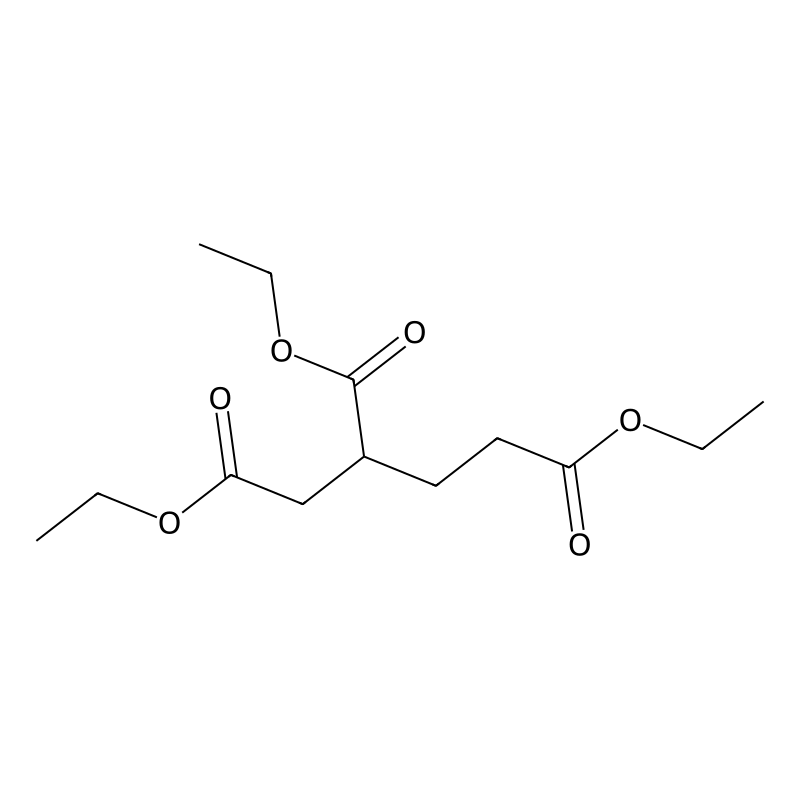

Triethyl butane-1,2,4-tricarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Science

Specific Scientific Field: Polymer Science

Summary of the Application: “Triethyl butane-1,2,4-tricarboxylate” is used as a plasticizer in Polylactic Acid (PLA). Plasticizers are additives that increase the plasticity or fluidity of a material .

Methods of Application: The compound is synthesized and blended into PLA. The influence of this plasticizer on the thermal and mechanical properties of PLA is then studied .

Application in Biochemistry

Specific Scientific Field: Biochemistry

Summary of the Application: “Triethyl butane-1,2,4-tricarboxylate” is potentially used as an inhibitor of glutamate carboxypeptidase II .

Methods of Application: The compound is used in conjunction with other ligands to inhibit the action of the enzyme glutamate carboxypeptidase II .

Triethyl butane-1,2,4-tricarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 274.31 g/mol. It is a triester derived from butane-1,2,4-tricarboxylic acid, where three ethyl groups replace the hydrogen atoms of the carboxylic acid functional groups. This compound is recognized for its structural complexity and potential utility in various chemical applications.

There is no current information available on the specific mechanism of action of TEBTC.

Limited information exists on the safety hazards associated with TEBTC. However, as a general guideline, esters can be flammable and may release irritating vapors upon decomposition. Carboxylic acids can be corrosive and may cause skin irritation. It is advisable to handle TEBTC with appropriate personal protective equipment (PPE) until more specific data becomes available [].

Data Availability

- Hydrolysis: Under acidic or basic conditions, triethyl butane-1,2,4-tricarboxylate can undergo hydrolysis to yield butane-1,2,4-tricarboxylic acid and ethanol.

- Transesterification: This compound can react with different alcohols to form other esters. For instance, reacting with methanol would yield methyl butane-1,2,4-tricarboxylate.

- Decarboxylation: Heating this compound may lead to the loss of carbon dioxide and the formation of a less complex ester.

These reactions highlight its versatility as a reagent in organic synthesis.

Triethyl butane-1,2,4-tricarboxylate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of butane-1,2,4-tricarboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This method typically requires refluxing the mixture to ensure complete esterification.

- Transesterification: Another approach is to start from a different tricarboxylic acid ester and react it with ethanol under suitable conditions to exchange the alkoxy groups.

- Multi-step Synthesis: Advanced synthetic routes may involve multiple steps starting from simpler organic compounds or intermediates through various reactions including alkylation and condensation reactions .

Triethyl butane-1,2,4-tricarboxylate has several applications in different fields:

- Chemical Industry: It serves as an intermediate in the synthesis of various chemicals and polymers.

- Pharmaceuticals: Potential applications in drug formulation due to its ester functionalities.

- Agriculture: Possible use as a plant growth regulator or pesticide formulation component.

Several compounds share structural similarities with triethyl butane-1,2,4-tricarboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trimethyl butane-1,2,4-tricarboxylate | Has three methyl groups instead of ethyl | |

| Butane-1,2,4-tricarboxylic acid | Parent compound without esterification | |

| Diethyl succinate | A diester with similar properties |

Uniqueness

Triethyl butane-1,2,4-tricarboxylate is unique due to its specific arrangement of ethyl groups on a tricarboxylic backbone which may confer distinct physical and chemical properties compared to its analogs. Its larger size compared to diesters allows for potentially different reactivity patterns and applications in synthesis and formulation.